(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride
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Overview
Description
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is a heterocyclic compound that contains both piperidine and pyridine rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride typically involves the reaction of 3-aminopiperidine with 2-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine and pyridine derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings in the compound allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopiperidin-1-yl)(2-pyrazinyl)methanone hydrochloride: Similar in structure but contains a pyrazine ring instead of a chloropyridine ring.
(3-Aminopiperidin-1-yl)(2-fluoropyridin-3-yl)methanone hydrochloride: Contains a fluoropyridine ring instead of a chloropyridine ring.
Uniqueness
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is unique due to the presence of both piperidine and chloropyridine rings, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRRODCRJFRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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